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molecular formula C15H19N3O2 B8313391 8-Isopropoxy-7-morpholin-4-yl-[1,6]naphthyridine

8-Isopropoxy-7-morpholin-4-yl-[1,6]naphthyridine

Cat. No. B8313391
M. Wt: 273.33 g/mol
InChI Key: GWTHDBOAIOTKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07692011B2

Procedure details

To a stirred solution of 8-isopropoxy-7-morpholin-4-yl-[1,6]naphthyridine (149 mg, 0.545 mmol) in dichloromethane (10 mL) at 0° C. was added BCl3 (1.5 mL of a 1 M solution in dichloromethane). The dark orange solution was left to stir at room temperature for 24 h. MeOH (10 mL) was added and the mixture concentrated. This process was repeated four times. Further washing of the remaining residue with diethyl ether (5 mL×2) provided 7-morpholin-4-yl-[1,6]naphthyridin-8-ol hydrochloride as a dark red solid (quantitative yield).—1H NMR (CD3OD): δ 9.09 (dd, J=1.5 and 5.1, 1H), 9.02 (s, 1H), 8.99 (dd, J=1.5 and 8.2, 1H), 7.79 (dd, J=5.1 and 8.2, 1H), 3.95 (m, 4H), 3.80(m, 4H).
Quantity
149 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:6]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=[N:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[CH:10]2)(C)C.B(Cl)(Cl)[Cl:22].CO>ClCCl>[ClH:22].[N:15]1([C:6]2[C:5]([OH:4])=[C:14]3[C:9]([CH:10]=[CH:11][CH:12]=[N:13]3)=[CH:8][N:7]=2)[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1 |f:4.5|

Inputs

Step One
Name
Quantity
149 mg
Type
reactant
Smiles
C(C)(C)OC=1C(=NC=C2C=CC=NC12)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Cl)(Cl)Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The dark orange solution was left
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated
WASH
Type
WASH
Details
Further washing of the remaining residue with diethyl ether (5 mL×2)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.N1(CCOCC1)C1=NC=C2C=CC=NC2=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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